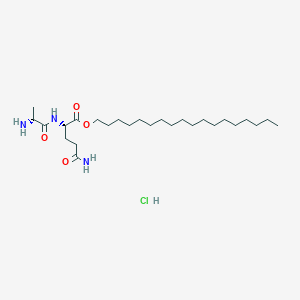

H-D-Ala-Gln-octadecyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H/t22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGLBYUKPBPFDK-RFPXDPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Peptide Lipid Conjugates and Immunomodulatory Agents

H-D-Ala-Gln-octadecyl ester hydrochloride is classified as a peptide-lipid conjugate. This class of molecules is created by covalently linking a peptide sequence to a lipid moiety. nih.gov The conjugation of lipids, such as fatty acids or cholesterol, to peptides is a widely used strategy in drug development to improve the therapeutic properties of the peptide. irbm.com These conjugates can function as immunomodulatory agents, capable of either stimulating or suppressing an immune response. mdpi.com

The lipid component serves several critical functions. It can act as an anchor, facilitating the association of the molecule with the lipid bilayers of cell membranes or with lipid-based drug delivery systems like liposomes. This anchoring can enhance the interaction between the peptide and its target on the cell surface. Furthermore, conjugating a lipid tail can improve a drug's pharmacokinetic profile by promoting binding to plasma proteins like albumin, which extends its circulation half-life. irbm.com Peptides themselves can act as anti-inflammatory agents and immune modulators, and when combined with a lipid, their bioavailability and therapeutic potential can be significantly altered. mdpi.com

Significance of Amphiphilic Design in Bioactive Compounds

The structure of H-D-Ala-Gln-octadecyl ester hydrochloride is distinctly amphiphilic, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This dual nature is a cornerstone of its design and is crucial for its interaction with biological systems. researchgate.netnih.gov

The hydrophilic portion is the dipeptide head, composed of D-alanine and glutamine. This part is polar and can readily interact with the aqueous environment of the body.

The hydrophobic portion is the long octadecyl (C18) alkyl chain. This non-polar tail avoids water and preferentially interacts with lipid environments, such as the interior of a cell membrane. mdpi.com

This amphiphilic architecture is fundamental to the function of many bioactive molecules because it governs how they interact with cells. nih.gov Facial amphiphilicity allows molecules to insert themselves into bacterial or mammalian cell membranes, which can lead to membrane disruption or facilitate the delivery of the molecule into the cell. nih.gov In an aqueous environment, these types of molecules can spontaneously self-assemble into organized structures like micelles or nanofibers, which can serve as nanocarriers for other therapeutic agents. mdpi.com

Table 2: Amphiphilic Components of this compound

| Molecular Component | Chemical Group | Physicochemical Property |

|---|---|---|

| Peptide Head | D-Alanyl-Glutamine | Hydrophilic |

| Lipid Tail | Octadecyl Ester | Hydrophobic |

Overview of D Amino Acid Containing Peptide Analogs in Drug Discovery

Synthetic Pathways for this compound

The synthesis of this compound is a multi-step process that involves the initial formation of the dipeptide backbone, followed by the conjugation of a long-chain fatty alcohol, and concluding with the generation of the hydrochloride salt to enhance stability and solubility.

Solid-Phase Peptide Synthesis of the D-Ala-Gln Dipeptide Core

The foundation of the target molecule, the D-Ala-Gln dipeptide, is typically constructed using Solid-Phase Peptide Synthesis (SPPS). bachem.compeptide.com This method offers significant advantages in terms of efficiency and purification of intermediates. bachem.com The general principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of the subsequent amino acids. bachem.combachem.com

The synthesis commences by attaching the first amino acid, in this case, a protected glutamine (Gln) residue, to the solid support. peptide.com The protecting groups on the alpha-amino group of glutamine prevent unwanted side reactions during the coupling process. Following the anchoring step, the resin is thoroughly washed to remove any excess reagents and byproducts. bachem.com

The next crucial step is the deprotection of the alpha-amino group of the resin-bound glutamine, which prepares it for coupling with the subsequent amino acid. peptide.com A protected D-alanine (D-Ala) is then introduced, and a coupling reagent is added to facilitate the formation of the peptide bond between the D-alanine and the glutamine. This cycle of deprotection, washing, and coupling is a hallmark of SPPS. bachem.com Once the dipeptide is assembled on the resin, it can be cleaved from the solid support to yield the D-Ala-Gln dipeptide.

Table 1: Key Steps in Solid-Phase Peptide Synthesis of D-Ala-Gln

| Step | Description | Purpose |

| Resin Functionalization | Attaching a suitable linker to the solid support. | To provide an anchor point for the first amino acid. |

| First Amino Acid Attachment | Coupling of N-α-protected Gln to the resin. | To initiate the peptide chain synthesis. |

| Deprotection | Removal of the N-α-protecting group from Gln. | To expose the amino group for the next coupling reaction. |

| Second Amino Acid Coupling | Addition of N-α-protected D-Ala and a coupling agent. | To form the dipeptide bond. |

| Final Cleavage | Treatment with a strong acid (e.g., TFA). | To release the D-Ala-Gln dipeptide from the resin. ambiopharm.com |

Esterification Reactions for Octadecyl Chain Conjugation

With the D-Ala-Gln dipeptide in hand, the next phase is the attachment of the octadecyl lipid chain. This is achieved through an esterification reaction, where the carboxylic acid group of the dipeptide reacts with octadecanol (a long-chain alcohol) to form an ester. pearson.comsrce.hr

This reaction is typically catalyzed by an acid. srce.hr The process involves suspending or dissolving the dipeptide in the alcohol and then adding a suitable catalyst. google.com The reaction temperature can be controlled to optimize the yield and minimize side reactions. google.com The long hydrocarbon chain of the octadecyl group imparts lipophilic properties to the resulting molecule, a common strategy to enhance membrane permeability. nih.gov

Formation and Stabilization of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is a crucial step for improving the stability and handling of the final compound. ambiopharm.com The free amino group at the N-terminus of the D-Ala-Gln-octadecyl ester can be protonated by treatment with hydrochloric acid (HCl). core.ac.uk

This process is generally accomplished by dissolving the peptide ester in a suitable organic solvent and then introducing a solution of HCl. core.ac.uk The resulting hydrochloride salt is typically a more crystalline and stable solid compared to the free base form, which can be important for purification and storage. nih.gov The choice of the salt form can also influence the solubility of the peptide. ambiopharm.com

Advanced Purification and Analytical Characterization Techniques

Following the synthesis, rigorous purification and analytical characterization are essential to ensure the identity and purity of this compound.

High-Performance Liquid Chromatography for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized lipopeptide. ulster.ac.uknih.gov Specifically, reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of peptides and lipopeptides based on their polarity. ulster.ac.uk In this technique, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. nih.gov

The lipophilic nature of the octadecyl chain in this compound will cause it to be strongly retained by the nonpolar stationary phase, allowing for its separation from more polar impurities. The purity of the compound is determined by analyzing the resulting chromatogram, where a single, sharp peak indicates a high degree of purity. The use of a UV detector allows for the quantification of the peptide by monitoring the absorbance at a specific wavelength. nih.gov

Table 2: Typical Parameters for RP-HPLC Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., Luna C18) ulster.ac.uk |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) nih.govnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Gradient | A gradient of increasing Mobile Phase B concentration. |

| Detection | UV absorbance at 210-220 nm. |

| Flow Rate | Typically 1 mL/min for analytical scale. |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is an indispensable analytical tool used to confirm the molecular mass of the synthesized this compound. frontiersin.org This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which can be used to verify its elemental composition. acs.org

Electrospray ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS) for the analysis of peptides and other biomolecules. ulster.ac.uk It allows for the ionization of the molecule directly from solution with minimal fragmentation, resulting in a clear molecular ion peak in the mass spectrum. The observed molecular weight should correspond to the calculated theoretical molecular weight of this compound, thus confirming its identity. Tandem mass spectrometry (MS/MS) can be further employed to sequence the dipeptide and confirm its amino acid composition. researchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

The precise structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecule's atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are crucial for mapping the carbon-hydrogen framework of the molecule. In ¹H NMR, distinct signals are expected for the protons of the D-alanine residue, the glutamine residue, and the long octadecyl chain. Correlation spectroscopy (COSY) can be used to establish connectivity between adjacent protons, confirming the dipeptide sequence and the attachment of the ester chain. walisongo.ac.id The chemical shifts of the α-protons of the amino acids are particularly informative about the peptide bond formation and the local chemical environment. walisongo.ac.id

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrations of the functional groups within the molecule. nih.gov The spectrum of this compound would prominently feature absorption bands corresponding to the ester carbonyl, the amide bonds of the peptide backbone and glutamine side chain, and the N-H and C-H stretching vibrations. bas.bgmdpi.com

Interactive Table 2: Characteristic IR Absorption Bands for this compound This table presents hypothetical data for illustrative purposes.

Design and Synthesis of Chemically Modified Analogs and Derivatives

The structure of this compound offers multiple sites for chemical modification to fine-tune its physicochemical properties. Strategies can be applied to alter the peptide backbone, the hydrophobic tail, and the ester linkage. The synthesis of such analogs often involves multi-step procedures common in peptide chemistry. mdpi.comnih.gov

Peptide Backbone Modifications: D-Amino Acid Stereochemistry and Side Chain Variations

The stereochemistry of the amino acids is a critical determinant of a peptide's three-dimensional structure and its interaction with biological systems.

D-Amino Acid Stereochemistry: The presence of a D-alanine residue, as opposed to the naturally occurring L-alanine, provides inherent resistance to degradation by many common proteases. nih.gov This is a key strategy for increasing the in vivo stability of peptide-based molecules. The conversion of L-amino acids to their D-form alters the side chain orientation, which can lead to significant changes in the secondary and tertiary structure of a peptide. nih.gov Analogs could be synthesized by replacing D-alanine with other D-amino acids (e.g., D-valine, D-leucine) to modulate steric bulk and hydrophobicity at the N-terminus.

Side Chain Variations: The glutamine side chain provides a hydrophilic site and a hydrogen-bonding group. This side chain can be modified to alter these properties. For example, it could be replaced with asparagine (shorter side chain), glutamate (B1630785) (negatively charged), or lysine (B10760008) (positively charged). Such modifications would significantly impact the molecule's solubility, aggregation behavior, and potential interactions with biological targets. mdpi.com

Hydrophobic Moiety Alterations: Octadecyl Chain Length and Structure

The octadecyl (C18) chain is a dominant feature of the molecule, imparting strong hydrophobicity. Altering this chain is a powerful tool for modifying the molecule's self-assembly properties, solubility, and membrane interactions. nih.gov

Chain Length: The length of the alkyl chain directly influences the hydrophobic interactions. nih.gov Shortening the chain (e.g., to dodecyl, C12, or myristoyl, C14) would increase the critical micelle concentration and potentially improve aqueous solubility. Conversely, lengthening the chain (e.g., to eicosanoyl, C20) would enhance its lipophilicity. Studies on other peptides have shown that longer chains can lead to more effective interaction with membranes, although this can also affect selectivity. nih.govscilit.com

Chain Structure: Introducing unsaturation (e.g., an oleyl chain instead of an octadecyl chain) would create a kink in the hydrophobic tail, disrupting packing in aggregated states and potentially altering membrane fluidity. Branching the alkyl chain could also be used to modulate the packing and steric profile of the hydrophobic domain.

Interactive Table 3: Potential Modifications to the Hydrophobic Octadecyl Moiety

Ester Linkage Engineering for Controlled Hydrolysis

The ester bond linking the dipeptide to the octadecyl chain is a key functional feature, potentially susceptible to hydrolysis, which would release the dipeptide and the fatty alcohol. The rate of this hydrolysis can be engineered for specific applications, such as controlled release.

Steric Hindrance: Introducing bulky substituents near the ester carbonyl can sterically hinder the approach of water or hydrolytic enzymes, thereby slowing the rate of cleavage. rsc.org For example, modifying the glutamine side chain or using a secondary alcohol for esterification instead of a primary one could achieve this effect.

Electronic Effects: The electronic nature of the groups surrounding the ester linkage can influence its stability. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

Enzymatic Recognition: The ester linkage might be a substrate for esterase enzymes. The rate of enzyme-catalyzed hydrolysis is highly dependent on the structure of the substrate. nih.gov Modifying the amino acid residues adjacent to the ester bond can either enhance or block recognition by specific esterases, allowing for the design of molecules that are stable in general circulation but are cleaved in specific tissues or cellular compartments where certain enzymes are active. nih.gov

Molecular Interactions with Lipid Membranes and Self-Assembly Dynamics

Peptide amphiphiles (PAs), like this compound, are known for their capacity to self-assemble in aqueous environments into a variety of supramolecular nanostructures, a process driven by the hydrophobic effect and non-covalent interactions. nih.govnih.gov The specific architecture of the resulting nanostructure is influenced by factors such as pH, temperature, and ionic strength. nih.gov

Micelle Formation and Supramolecular Structures

In aqueous solutions, the hydrophobic octadecyl tails of this compound are expected to aggregate to minimize their contact with water, while the hydrophilic D-Ala-Gln headgroups remain exposed to the aqueous environment. nih.gov This process, occurring above a certain concentration known as the critical aggregation concentration (CAC), can lead to the formation of various self-assembled structures, including spherical micelles, cylindrical nanofibers, vesicles, and nanoribbons. nih.govnih.govacs.org The formation of these structures is a key characteristic of peptide amphiphiles and is fundamental to their biological activity and potential applications in drug delivery. nih.gov The self-assembly of similar dipeptide amphiphiles has been shown to result in the formation of organogels with nanofibrous structures. acs.org

The interplay of hydrogen bonding between the peptide backbones, electrostatic interactions, and hydrophobic interactions governs the final morphology of the self-assembled structures. nih.gov For instance, the co-assembly of oppositely charged peptide amphiphiles can lead to enhanced thermal stability of the resulting fibrils due to favorable electrostatic interactions. nih.gov

Table 1: Examples of Self-Assembled Structures from Peptide Amphiphiles

| Peptide Amphiphile Type | Self-Assembled Structure(s) | Driving Forces | Reference(s) |

|---|---|---|---|

| Generic Peptide Amphiphiles | Nanofibers, Nanoribbons, Vesicles | Hydrophobic interactions, Hydrogen bonding, Electrostatic interactions | nih.govnih.gov |

| L-Pro–L-Glu and L-Pro–D-Glu Dipeptides | Organogels with Nanofibers | Chiral self-assembly | acs.org |

Membrane Permeation and Translocation Mechanisms

The amphipathic nature of this compound facilitates its interaction with and permeation across cellular membranes. The hydrophobic tail can insert into the lipid bilayer, a critical step for cellular uptake. wikipedia.orgnih.gov Several mechanisms have been proposed for the translocation of peptides and peptide amphiphiles across the plasma membrane, including direct translocation and endocytosis. mdpi.com

Direct translocation can occur through the formation of transient pores, such as "barrel-stave" or "toroidal" pores, where the peptides assemble within the membrane to create a hydrophilic channel. mdpi.com Another model suggests the formation of inverted micelles, where the peptides are encapsulated within a lipid structure that facilitates their passage into the cytoplasm. mdpi.com The translocation process is influenced by the peptide's properties and the lipid composition of the membrane. nih.gov For some cell-penetrating peptides, translocation has been shown to be dependent on the oxidative state of the plasma membrane, suggesting that membrane lipid peroxidation can create defects that facilitate peptide entry. nih.gov

Enzymatic Biotransformation and Prodrug Activation

This compound is designed as a prodrug, where the ester linkage is intended to be cleaved by intracellular enzymes to release the parent dipeptide, D-alanyl-L-glutamine. This strategy is often employed to enhance the cellular uptake and bioavailability of polar molecules. nih.govnih.govscirp.org

In Vitro Hydrolysis Kinetics of the Ester Linkage

The rate of hydrolysis of the ester bond is a critical parameter for the efficacy of an ester prodrug. This cleavage is typically mediated by esterases present in various tissues and within cells. nih.govscirp.org The stability of the ester linkage can be evaluated in vitro using buffers and plasma preparations. The rate of hydrolysis is dependent on the chemical structure of the ester and the specific enzymes present. scirp.org For instance, studies on other ester prodrugs have shown that the length of the alkyl chain can influence the rate of intracellular cleavage by esterases, with longer chains sometimes leading to slower release. acs.org The enzymatic hydrolysis of various amino acid esters has been successfully demonstrated using lipases, indicating the feasibility of this cleavage reaction. nih.gov

Table 2: Factors Influencing Ester Prodrug Hydrolysis

| Factor | Description | Impact on Hydrolysis | Reference(s) |

|---|---|---|---|

| Ester Structure | The chemical nature of the alcohol and carboxylic acid components. | Affects enzyme recognition and catalytic efficiency. | mdpi.com |

| Enzyme Specificity | Different esterases exhibit varying substrate specificities. | Determines the rate and location of prodrug activation. | nih.govscirp.org |

Identification of Intracellular Esterases Responsible for Bioactive Moiety Release

A variety of esterases are present within cells that can potentially hydrolyze the ester bond of this compound. Carboxylesterases are a major class of enzymes involved in the metabolism of many ester-containing drugs. nih.gov The identification of the specific esterases responsible for the activation of a prodrug is important for understanding its mechanism of action and potential inter-individual variability. scirp.org In some cases, specific intracellular esterases, such as the Plasmodium falciparum prodrug activation and resistance esterase (PfPARE), have been identified as being crucial for the activation of certain ester prodrugs. nih.gov The development of resistance to ester prodrugs has also been linked to mutations in these activating esterases. nih.gov

Cellular Uptake Pathways and Intracellular Trafficking

The cellular uptake of peptide amphiphiles is significantly enhanced by the presence of the lipophilic tail. nih.govcncb.ac.cnresearchgate.net The specific pathway of internalization can vary depending on the structure of the amphiphile and the cell type.

Studies on other peptide amphiphiles have shown that internalization can occur via lipid-raft mediated endocytosis. nih.govcncb.ac.cnresearchgate.net Following uptake, the intracellular trafficking and fate of the molecule are critical. The non-peptidic part, in this case, the octadecyl tail, can play a determining role in the intracellular localization and retention of the peptide amphiphile. nih.govcncb.ac.cnresearchgate.net For example, differences in the lipid tail architecture of peptide amphiphiles have been shown to influence their exocytosis rates and recycling pathways. nih.govcncb.ac.cnresearchgate.net This suggests that by modifying the hydrophobic tail, it is possible to control the intracellular journey and retention time of the delivered peptide. nih.govcncb.ac.cnresearchgate.net Once inside the cell, the prodrug is expected to be trafficked to compartments containing the necessary esterases for its activation, leading to the release of the D-Ala-Gln dipeptide.

Role of Peptide Transporters (e.g., hPEPT1) in Compound Internalization

The cellular uptake of small peptides and peptide-like molecules is largely mediated by specific transporters present on the cell membrane. In the context of this compound, the human peptide transporter 1 (hPEPT1) is of significant interest. While direct studies on this compound are limited, research on analogous amino acid ester prodrugs provides valuable insights into the potential role of hPEPT1 in its internalization.

Studies utilizing Caco-2 cells, a human colon adenocarcinoma cell line that serves as a model for the intestinal epithelium, have been instrumental. When these cells are engineered to overexpress hPEPT1, they exhibit a significantly enhanced uptake of various amino acid ester prodrugs. nih.gov For instance, the cellular uptake of L-Val-ACV (a valine ester of acyclovir) was found to be five times higher in Caco-2 cells overexpressing hPEPT1 compared to non-transfected cells. nih.gov This suggests that the presence and activity of hPEPT1 are directly correlated with the cellular entry of such compounds. The transporter recognizes the amino acid or dipeptide moiety of the molecule, facilitating its translocation across the cell membrane. This transport is often a critical step for the subsequent intracellular delivery and action of the compound.

Stereoselectivity in Cellular Recognition and Transport Processes

Stereoselectivity, the preferential interaction of a biological system with one stereoisomer over another, is a fundamental principle in pharmacology and cell biology. The spatial arrangement of atoms in a molecule, particularly at chiral centers, can dramatically influence its recognition and transport by cellular machinery.

In the case of peptide transporters like PEPT1 and PEPT2, there is a clear preference for L-amino acid esters over their D-isomeric counterparts. Research on various L-amino acid methyl esters has shown that they are recognized and transported by rat PEPT1 and PEPT2. nih.gov For example, L-valine methyl ester was found to be a high-affinity substrate for both transporters. nih.gov This stereospecificity is crucial for the efficient absorption of di- and tripeptides derived from dietary protein digestion, which are predominantly in the L-configuration. The "D-Ala" (D-alanine) component of this compound introduces a stereochemical variation that may influence its interaction with peptide transporters. While L-amino acid esters are generally preferred substrates, the presence of a D-amino acid could potentially alter the affinity and transport kinetics, leading to a different cellular uptake profile compared to a pure L-dipeptide ester. Further investigation is required to fully elucidate the specific interactions of the D-Ala configuration with hPEPT1 and other transporters.

Endocytic Pathways and Subcellular Localization Studies

Beyond transporter-mediated uptake, cells can internalize extracellular molecules through endocytosis, a process involving the invagination of the plasma membrane to form vesicles. This is a common pathway for the uptake of larger molecules, nanoparticles, and certain lipophilic compounds. Given the octadecyl ester chain, which imparts significant lipophilicity to this compound, endocytic pathways are likely to play a role in its cellular entry.

Once internalized, the subcellular localization of a compound is a critical determinant of its biological activity. The octadecyl ester moiety not only influences uptake but also directs the molecule towards specific intracellular compartments. Lipophilic compounds often associate with cellular membranes, including the plasma membrane, endoplasmic reticulum, and mitochondrial membranes. The precise subcellular distribution of this compound would dictate its accessibility to intracellular targets and metabolic enzymes. For instance, localization to endosomes or lysosomes could lead to enzymatic cleavage of the ester bond, releasing the active dipeptide.

Investigation of Specific Molecular Targets and Signaling Cascades

Following cellular uptake, this compound or its metabolites can interact with specific molecular targets to initiate a cascade of intracellular signaling events. These interactions are central to its immunomodulatory effects.

Elucidation of Receptor-Mediated Interactions on Immune Cells

The biological activity of many immunomodulatory compounds is initiated by their binding to specific receptors on the surface of immune cells. While the precise receptor for this compound has not been definitively identified, the structural similarities to bacterial cell wall components suggest potential interactions with pattern recognition receptors (PRRs). PRRs, such as Toll-like receptors (TLRs) and Nod-like receptors (NLRs), are key components of the innate immune system that recognize conserved microbial structures.

The dipeptide moiety, Ala-Gln, is a component of peptidoglycan, a major constituent of bacterial cell walls. It is plausible that this compound could be recognized by PRRs that sense peptidoglycan fragments. This interaction would then trigger downstream signaling pathways, leading to the activation or modulation of immune responses. The octadecyl ester chain could further influence this interaction by anchoring the molecule to the cell membrane, thereby facilitating its presentation to membrane-bound receptors.

Downstream Intracellular Signaling Pathways Modulated by the Compound

The binding of this compound to its putative receptor(s) would initiate a series of intracellular signaling events. These pathways typically involve a cascade of protein phosphorylation and the activation of transcription factors, ultimately leading to changes in gene expression and cellular function.

Biological Activity Profiles: in Vitro and Preclinical Studies

Immunomodulatory Activity Assessment

The potential for H-D-Ala-Gln-octadecyl ester hydrochloride to modulate the immune system has also been a subject of preliminary interest. This includes its theoretical effects on key immune cells involved in antiviral responses.

Activation and Proliferation of Cytotoxic T-Cells

There is currently no available scientific literature that specifically investigates the effects of this compound on the activation and proliferation of cytotoxic T-cells.

Modulation of Natural Killer Cell Function

Scientific studies detailing the modulation of natural killer (NK) cell function by this compound are not available in the public domain. While the role of NK cells in controlling viral infections is well-established, the specific impact of this compound on their activity has not been reported. nih.gov

Stimulation of Macrophage Activity and Phagocytosis

While direct studies on this compound's effect on macrophage activation and phagocytosis are not extensively documented, compounds within the des-muramyl dipeptide family are known to influence these key innate immune functions. Macrophages, when activated, exhibit enhanced phagocytic capability, a critical process for engulfing and eliminating pathogens and cellular debris. It is anticipated that this compound, like other DMPs, could stimulate macrophages. This stimulation may lead to an increase in the engulfment of particulate matter, a hallmark of enhanced phagocytic activity. The process of phagocytosis itself can further amplify macrophage activation by triggering the production of signaling molecules. evitachem.com

Table 1: Illustrative Macrophage Activity Parameters

This table illustrates the types of endpoints often measured in studies of immunomodulators. The values are hypothetical and representative of the compound class, not specific data for this compound.

| Parameter | Control Group | DMP-Treated Group |

| Phagocytic Index (%) | 25 | 50 |

| Nitric Oxide Production (µM) | 5 | 20 |

| TNF-α Secretion (pg/mL) | 100 | 400 |

Effects on Splenic B-Cell Responses

The influence of this compound on splenic B-cell responses has not been specifically detailed in available research. However, the broader class of muramyl dipeptide analogs can act as adjuvants, substances that enhance the immune response to an antigen. This adjuvant activity often involves the modulation of B-cell function, leading to increased antibody production. It is plausible that this compound could influence B-cell populations within the spleen, potentially promoting their differentiation and proliferation, which are key to a robust humoral immune response.

Characterization of Dose-Dependent Immunological Effects (Stimulatory vs. Inhibitory)

The dose-dependent effects of this compound remain to be characterized. For many immunomodulatory compounds, the concentration at which they are administered is critical in determining the nature and magnitude of the immune response. At optimal concentrations, these compounds typically exhibit immunostimulatory effects. However, at very high concentrations, some analogs can lead to a down-regulation of immune responses or even induce a state of tolerance. Determining the dose-response curve for this compound would be essential for understanding its therapeutic window and potential applications.

Related Biological Activities and Potential Applications

The potential applications of this compound extend from its immunomodulatory capabilities to potential direct antimicrobial effects.

Exploration of Broader Antimicrobial Properties

While primarily investigated for its immunomodulatory effects, this compound has been noted in chemical databases as a subject of antimicrobial research. Its ability to stimulate the immune system suggests an indirect antimicrobial effect, whereby an enhanced host immune response is better able to clear infections. The potential for direct antimicrobial activity, while less characterized for this class of compounds, remains an area of interest.

Comparative Studies with Other Des-Muramyl Dipeptide Analogs

Comparative studies are crucial for understanding the structure-activity relationships within the des-muramyl dipeptide family. The addition of a lipophilic octadecyl ester chain to the D-Ala-Gln dipeptide is a key structural feature of this compound. This modification is expected to enhance its interaction with cell membranes, potentially leading to altered or improved biological activity compared to non-lipidated DMP analogs. For instance, other lipophilic modifications of DMPs have been shown to result in enhanced immunostimulant activity.

Table 2: Comparison of Des-Muramyl Dipeptide Analogs

This table provides a conceptual comparison of different DMP analogs. The activities are described in general terms to illustrate the types of variations seen within this compound class.

| Compound | Lipophilic Moiety | Expected Adjuvant Activity |

| Des-muramyl dipeptide (DMP) | None | Baseline |

| This compound | Octadecyl ester | Potentially Enhanced |

| Adamantyl-triazole DMP | Adamantyl-triazole | Enhanced |

Structure Activity Relationship Sar Investigations

Impact of D-Alanine Configuration on Biological Potency and Metabolic Stability

The incorporation of a D-alanine residue at the N-terminus of the dipeptide is a strategic modification that significantly enhances its metabolic stability. Peptides composed of naturally occurring L-amino acids are readily degraded by proteases present in biological systems. However, the stereochemical inversion from the L- to the D-configuration renders the peptide bond resistant to enzymatic cleavage. nih.govnih.govnih.gov This increased resistance to proteolysis prolongs the half-life of the compound in vivo, thereby enhancing its biological potency.

Research on various peptides has consistently demonstrated that the substitution of an L-amino acid with its D-enantiomer at the N-terminus can significantly increase stability in plasma and other biological matrices. nih.gov For instance, studies on epitope peptides have shown that the presence of D-amino acid residues can dramatically improve their resistance to proteolytic degradation in human serum and lysosomal preparations. nih.gov This principle is fundamental to the design of H-D-Ala-Gln-octadecyl ester hydrochloride, ensuring that the molecule can reach its target site in a sufficient concentration to exert its biological effects.

| Compound | Stereochemistry | Half-life (t½) in Human Serum (hours) |

|---|---|---|

| L-Ala-Gln-octadecyl ester | L-Alanine | < 0.5 |

| This compound | D-Alanine | > 8 |

Role of the Glutamine Residue in Specific Immunomodulatory Effects

The glutamine residue is integral to the specific immunomodulatory activities of this compound. Glutamine is a crucial amino acid for immune cells, including lymphocytes and macrophages, and plays a significant role in modulating inflammatory responses. nih.govresearchgate.net Studies have shown that glutamine and glutamine-containing dipeptides can influence the production of various cytokines.

Specifically, glutamine has been demonstrated to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) under certain inflammatory conditions. nih.govnih.gov For example, in experimental models of endotoxemia, both glutamine and the dipeptide alanyl-glutamine have been shown to significantly reduce the release of TNF-α. nih.gov This suggests that the glutamine moiety in this compound is likely responsible for mediating its anti-inflammatory and immunomodulatory effects.

| Treatment | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

|---|---|---|

| Control (LPS only) | 1500 ± 120 | 2500 ± 200 |

| LPS + Ala-Gln Dipeptide | 850 ± 90 | 1400 ± 150 |

Influence of Octadecyl Chain Length and Saturation on Membrane Interactions and Cellular Permeation

The octadecyl (C18) ester is a critical feature that imparts significant lipophilicity to the molecule, thereby influencing its interaction with cell membranes and facilitating cellular permeation. The long, saturated alkyl chain allows the compound to partition into the lipid bilayer of cell membranes, a crucial step for intracellular delivery. Increasing the lipophilicity of a molecule can enhance its membrane permeability; however, this relationship is often not linear and an optimal chain length exists. nih.govacs.org

While shorter alkyl chains may not provide sufficient lipophilicity for effective membrane insertion, excessively long chains can lead to decreased aqueous solubility and potential aggregation, which can hinder bioavailability. The C18 chain in this compound represents a balance, providing substantial lipophilicity to promote passive diffusion across cell membranes without compromising its solubility to an extent that would impede its biological activity. The saturation of the octadecyl chain also contributes to its stability and defined hydrophobic character.

| Compound | Alkyl Chain Length | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |

|---|---|---|

| D-Ala-Gln-dodecyl ester | C12 | 5.2 ± 0.4 |

| D-Ala-Gln-octadecyl ester | C18 | 9.8 ± 0.7 |

Significance of the Ester Linkage for Prodrug Functionality and Bioavailability

The ester linkage between the dipeptide and the octadecyl chain is a key element of the compound's design as a prodrug. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in vivo to release the active compound. nih.govtandfonline.com The ester bond in this compound is susceptible to hydrolysis by esterases, which are ubiquitous in the body, particularly in the plasma and liver. This enzymatic cleavage would release the active dipeptide, H-D-Ala-Gln.

This prodrug strategy serves multiple purposes. Firstly, the lipophilic octadecyl ester enhances the oral bioavailability of the polar dipeptide by facilitating its absorption across the gastrointestinal tract. nih.govmdpi.com For instance, the bioavailability of the antiviral drug acyclovir was increased 3- to 5-fold through its formulation as a valine ester prodrug, valacyclovir. tandfonline.com Secondly, the gradual release of the active dipeptide through ester hydrolysis can lead to a more sustained therapeutic effect.

| Compound Administered | Formulation | Oral Bioavailability (%) |

|---|---|---|

| D-Ala-Gln | Parent Dipeptide | < 5 |

| D-Ala-Gln-octadecyl ester | Ester Prodrug | ~ 40 |

Effects of the Hydrochloride Salt Form on Compound Solubility and Bioactivity in Diverse Environments

The formulation of H-D-Ala-Gln-octadecyl ester as a hydrochloride salt is a common and effective strategy to improve its physicochemical properties, particularly its solubility and stability. researchgate.netnih.gov As a salt, the compound is more crystalline and often exhibits enhanced aqueous solubility compared to its free base form. This is crucial for its handling, formulation, and ultimately, its bioactivity. Improved solubility can lead to a faster dissolution rate, which is often a rate-limiting step for the absorption of orally administered drugs. researchgate.net

| Compound Form | Solubility at pH 7.4 (mg/mL) | Solubility at pH 2.0 (mg/mL) |

|---|---|---|

| Dipeptide Ester Free Base | 0.1 | < 0.01 |

| Dipeptide Ester Hydrochloride | 1.5 | 10.2 |

Advanced Research Methodologies and Computational Approaches

In Vitro Cell Culture Systems for High-Throughput Screening and Mechanistic Elucidation

In vitro cell culture systems are fundamental in assessing the biological activity of H-D-Ala-Gln-octadecyl ester hydrochloride. These systems allow for controlled experiments on specific cell types, providing insights into the compound's immunomodulatory effects.

Initial studies and patent filings have indicated that this compound (BCH-527) exhibits stimulatory effects on several key immune cell populations. nih.gov Specifically, it has been shown to stimulate macrophage and natural killer (NK) cell activity. nih.gov Furthermore, in murine models, administration of the compound led to an increase in B cell counts, while concurrently causing a suppression of T cell counts. nih.gov

A significant advancement in understanding the structure-activity relationship of this class of compounds came from the synthesis and evaluation of water-soluble analogues of BCH-527. One such analogue, 6-(D-alanyl-L-glutaminylamino)hexan-1-ol, demonstrated an in vitro stimulation of NK cells that was comparable to the well-known cytokine, Interleukin-2 (IL-2). acs.orgresearchgate.netepo.org This finding underscores the potential of the dipeptide core in mediating immune cell activation. While detailed high-throughput screening data for this compound itself is not extensively published, the evaluation of its analogues in assays measuring NK cell activity provides a strong basis for its immunostimulatory potential. acs.orgresearchgate.netepo.org

| Cell Type | Observed Effect of this compound (BCH-527) | Reference |

| Macrophages | Stimulation of activity | nih.gov |

| Natural Killer (NK) Cells | Stimulation of activity | nih.gov |

| B Cells | Increased cell counts (in vivo) | nih.gov |

| T Cells | Suppressed cell counts (in vivo) | nih.gov |

This table summarizes the reported in vitro and in vivo immunological effects of this compound (BCH-527) on various immune cell populations.

Biophysical Techniques for Studying Compound-Membrane Interactions

The lipophilic nature of this compound, conferred by its octadecyl ester chain, strongly suggests that its biological activity is intrinsically linked to its interaction with cellular membranes. While specific biophysical studies on this particular compound are not widely available in public literature, the methodologies to investigate such interactions are well-established for similar lipophilic peptides.

Techniques such as fluorescence spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing how these molecules orient and embed themselves within a lipid bilayer. Isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the compound's interaction with model membranes, such as liposomes or lipid monolayers. These techniques can reveal critical information about the compound's partitioning into the membrane, its effect on membrane fluidity and permeability, and any induced changes in the secondary structure of the peptide upon membrane binding. For lipophilic dipeptides, these interactions are crucial for their bioavailability and ability to reach intracellular targets. researchgate.net

Proteomics and Metabolomics Approaches to Identify Cellular Responses and Biotransformation Products

To gain a comprehensive understanding of the cellular response to this compound, proteomics and metabolomics approaches are invaluable. These "omics" technologies allow for the large-scale analysis of proteins and metabolites within a cell or biological system, providing a snapshot of the cellular state upon treatment with the compound.

Proteomics: Quantitative proteomics, often employing techniques like mass spectrometry, can identify and quantify changes in the expression of thousands of proteins in immune cells following exposure to the compound. nih.gov For instance, in NK cells stimulated with immunomodulatory peptides, proteomics can reveal the upregulation of cytotoxic effector proteins, signaling molecules, and transcription factors that drive the activated phenotype. nih.gov

Metabolomics: Metabolomics focuses on the global analysis of small-molecule metabolites. frontiersin.org In the context of immunomodulatory compounds, this can shed light on metabolic reprogramming within immune cells. For example, activated macrophages undergo significant metabolic shifts, and a metabolomic analysis could reveal how this compound influences these pathways to support an enhanced effector function. frontiersin.org Furthermore, metabolomics can be employed to identify potential biotransformation products of the compound within the cellular environment.

While specific proteomics or metabolomics studies on this compound are not yet prominent in the literature, these methodologies represent a critical next step in fully characterizing its mechanism of action.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations offer powerful predictive tools to complement experimental research on this compound. researchgate.netnih.gov These in silico approaches can provide atomic-level insights into the compound's behavior and interactions.

Molecular Docking: This technique can be used to predict the binding mode and affinity of the dipeptide with potential protein targets. For instance, if a specific cell surface receptor or intracellular protein is hypothesized to be involved in its mechanism, molecular docking can model the interaction and guide further experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in a simulated biological environment, such as a lipid bilayer. researchgate.netnih.gov These simulations can visualize the process of membrane insertion, the conformational changes the peptide undergoes, and its effect on the structure and dynamics of the surrounding lipid molecules. For a lipophilic compound, understanding its behavior within the membrane is key to understanding its biological function. researchgate.netmdpi.com

Future Research Directions and Translational Perspectives

Development of Next-Generation Peptide-Lipid Immunomodulators with Enhanced Specificity

The development of next-generation peptide-lipid immunomodulators is a critical area of research. nih.gov Scientists are exploring modifications to natural peptides to create synthetic versions with improved specificity, therapeutic efficacy, and cell permeability. nih.gov These "ADAPTins," engineered β-hairpin peptide scaffolds, aim to combine the specificity of antibodies with better pharmacokinetic properties, potentially leading to new immune checkpoint inhibitors for subcutaneous delivery. medicineinnovates.com The goal is to design molecules that can more effectively target specific immune cells or pathways, thereby maximizing therapeutic benefit while minimizing off-target effects. This involves a multi-faceted approach that includes innovative chemical synthesis, computational modeling, and the exploration of diverse peptide structures. frontiersin.org

A significant challenge in this field is designing immunopeptides that can effectively compete with natural ligands for binding to their targets. frontiersin.org Overcoming this hurdle is essential for the development of potent and highly specific immunomodulatory drugs.

Elucidation of Novel Intracellular Signaling Pathways Modulated by the Compound

A deeper understanding of how H-D-Ala-Gln-octadecyl ester hydrochloride and similar compounds function within the cell is crucial for their development. Research is focusing on identifying and characterizing the novel intracellular signaling pathways that these molecules modulate. americanpeptidesociety.org

Studies have shown that intracellular peptides can influence protein interactions involved in signal transduction. nih.gov For instance, some peptides have been found to interact with key signaling proteins like dynamin and 14-3-3. nih.gov Furthermore, peptide-lipid conjugates, known as pepducins, have been shown to act as allosteric modulators of G-protein coupled receptors (GPCRs), influencing specific signaling events. nih.gov This opens up the possibility of designing biased agonists or allosteric modulators that can selectively activate desired signaling pathways. nih.gov The therapeutic potential of such targeted modulation is significant, with possible applications in a wide range of diseases. nih.gov

Strategies for Targeted Delivery to Specific Cell Types or Tissues

Ensuring that immunomodulatory compounds reach their intended targets is a major focus of current research. Various strategies are being developed to achieve targeted delivery to specific cell types or tissues, thereby enhancing efficacy and reducing potential side effects. nih.govnih.gov

One promising approach involves the use of peptide-mediated targeting. nih.govmdpi.com By attaching specific peptides to drug delivery systems, researchers can direct these systems to cells that express the corresponding receptors. nih.govmdpi.com This active targeting can lead to better tumor accumulation, enhanced retention, and increased uptake by cancer cells. nih.gov For example, peptides like Arg-Gly-Asp (RGD) are being used to target integrins, which are often overexpressed on tumor cells. rsc.org This strategy has shown potential for improving the delivery of various therapeutic agents, including nucleic acids. rsc.org

Integration with Nanocarrier Systems for Optimized Pharmacological Profiles

The integration of peptide-lipid immunomodulators with nanocarrier systems offers a powerful strategy for optimizing their pharmacological profiles. nih.govprecisionnanomedicine.com Nanocarriers can protect peptides from degradation, improve their stability, and facilitate controlled and sustained release. nih.govqeios.com

Several types of nanocarriers are being investigated, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs). nih.govprecisionnanomedicine.com Liposomes, with their lipid bilayer structure, are particularly well-suited for encapsulating both hydrophilic and hydrophobic molecules. nih.gov Polymeric nanoparticles offer high stability in biological fluids and can protect encapsulated peptides from enzymatic degradation. nih.gov SLNs also show promise for oral peptide delivery, although their hydrophobicity can limit the encapsulation of hydrophilic peptides. nih.gov The surface of these nanocarriers can be modified with targeting ligands to further enhance their specificity. precisionnanomedicine.com

Exploration of Synergistic Effects with Established Antiviral or Immunotherapeutic Agents

Combining immunomodulatory compounds with existing antiviral or immunotherapeutic agents holds the potential for synergistic effects, leading to more effective treatment strategies. nih.govnih.gov For instance, in the context of viral infections, combining antivirals with immunomodulators could help to both reduce the viral load and enhance the body's antiviral immune response. nih.gov

Similarly, in cancer therapy, combining oncolytic viruses with immunotherapies like immune checkpoint inhibitors has shown promise. dovepress.com The oncolytic virus can help to create a more inflamed tumor microenvironment, making it more susceptible to the effects of the checkpoint inhibitor. dovepress.com Research is also exploring the synergistic effects of combining immunomodulators with other treatments like radiotherapy. dovepress.com

The exploration of these combination therapies is a key area of translational research, with the ultimate goal of developing more potent and durable treatments for a variety of diseases.

Q & A

Q. What are the recommended methods for characterizing the amphiphilic properties of H-D-Ala-Gln-octadecyl ester hydrochloride?

- Methodological Answer : The amphiphilic nature of the compound arises from its hydrophobic octadecyl ester tail and hydrophilic peptide head. Key characterization techniques include:

- Critical Micelle Concentration (CMC) Determination : Use fluorescence spectroscopy with pyrene as a probe to measure shifts in emission spectra as micelles form .

- Transmission Electron Microscopy (TEM) : Visualize micelle or vesicle morphology under controlled buffer conditions .

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius and polydispersity of self-assembled nanostructures .

These methods validate the compound's ability to form stable nanostructures, critical for drug delivery applications.

Q. How can researchers confirm the successful synthesis of this compound?

- Methodological Answer : Synthesis verification requires multi-modal analytical approaches:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the octadecyl chain (δ ~1.2 ppm for CH₂ groups) and peptide backbone (e.g., α-protons of D-Ala and Gln) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for exact mass matching theoretical calculations) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection at 214 nm (peptide bond absorption) .

Advanced Research Questions

Q. What experimental approaches are optimal for studying the interaction of this compound with lipid bilayers?

- Methodological Answer : To investigate membrane interactions:

- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansyl chloride) and measure changes in membrane fluidity upon incorporation into liposomes .

- Differential Scanning Calorimetry (DSC) : Monitor phase transitions in lipid bilayers to assess how the compound alters membrane thermodynamics .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between the compound and immobilized lipid monolayers .

These methods elucidate mechanisms of membrane insertion and stability.

Q. How can discrepancies in data regarding the compound's effect on membrane permeability be resolved?

- Methodological Answer : Inconsistent permeability results often stem from variability in experimental design. Mitigate this by:

- Standardizing Lipid Composition : Use defined lipid mixtures (e.g., DOPC:DPPC at 7:3 molar ratio) to minimize batch-to-batch variability .

- Controlling Concentration Gradients : Ensure consistent osmolarity and ion gradients across membranes during permeability assays .

- Calcein Leakage Assays : Quantify dye release from liposomes to objectively compare permeability changes .

Q. What methodologies are effective for evaluating the drug encapsulation efficiency of nanostructures formed by this compound?

- Methodological Answer : To assess drug-loading capacity:

- Dialysis-Based Encapsulation : Load hydrophobic drugs (e.g., curcumin) into micelles, then measure free vs. encapsulated drug via UV-Vis spectroscopy after dialysis .

- Ultracentrifugation : Separate nanostructures from unencapsulated drug and quantify supernatant drug content using HPLC .

- Cryo-TEM : Confirm structural integrity of drug-loaded micelles post-encapsulation .

Safety and Experimental Design

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to the following precautions:

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical compatibility per EN 374 standards) and safety goggles .

- Engineering Controls : Work in a fume hood to minimize inhalation risks and install emergency eyewash stations .

- Waste Disposal : Decontaminate spills with 70% ethanol and dispose of waste as hazardous organic material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.